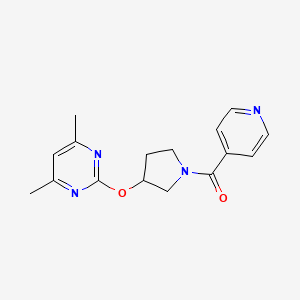
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone, with the CAS number 2034326-22-0, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A pyrrolidine ring
- A pyridine moiety
- A dimethylpyrimidine group
The molecular formula is C16H18N4O2 with a molecular weight of 298.34 g/mol. The unique combination of these structural elements contributes to its pharmacological properties.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor . It has been evaluated for its potential to inhibit various biological pathways, particularly those involving enzymes critical in disease processes. The interactions are believed to occur through hydrogen bonding facilitated by the nitrogen atoms in the pyrrolidine and pyridine rings.
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity , making it a candidate for further investigation in drug development. Its effectiveness against specific pathogens could be attributed to its ability to disrupt cellular processes essential for microbial survival.
Cytotoxicity
Cytotoxicity assays have demonstrated that this compound may have significant effects on cancer cell lines. The mechanism of action appears to involve interference with cellular proliferation pathways, leading to apoptosis in targeted cells .
Case Studies
- Antiamoebic Activity : Related compounds have shown promising antiamoebic activity, with IC50 values significantly lower than those of established drugs like metronidazole. This suggests that similar derivatives may exhibit potent biological effects against parasitic infections .
- Dipeptidyl Peptidase Inhibition : Compounds structurally related to this molecule have been investigated as DPP-IV inhibitors, demonstrating potential benefits in managing type 2 diabetes through improved insulin secretion and glucose control .
- PDE Inhibition : Some studies explored the role of pyrimidine derivatives as phosphodiesterase inhibitors. These compounds have shown efficacy in reducing inflammation and improving respiratory conditions by modulating inflammatory mediators .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-(3-(2,4-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenylacetamide | Different pyrimidine substitution pattern | Alters reactivity and biological activity |
| N-(4-(3-(4,6-Dimethylpyrimidin-2-yl)oxy)morpholin-1-yl)sulfonyl)phenylacetamide | Incorporates morpholine instead of pyrrolidine | Modifies pharmacokinetic properties |
| N-(4-(3-(4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenylpropionamide | Contains propionamide group | Influences solubility and metabolic stability |
This table highlights how variations in structure can significantly impact the biological activity of related compounds.
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-9-12(2)19-16(18-11)22-14-5-8-20(10-14)15(21)13-3-6-17-7-4-13/h3-4,6-7,9,14H,5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQJSZBPIDEDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














